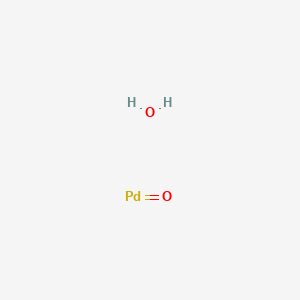
Palladium(II) oxide monohydrate
Overview
Description
Palladium(II) oxide monohydrate is an inorganic compound with the chemical formula PdO·H₂O. It is a hydrated form of palladium(II) oxide, which is known for its greenish-black powder appearance. Palladium(II) oxide is the only well-characterized oxide of palladium and is primarily used as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palladium(II) oxide monohydrate can be prepared through several methods:
Heating Palladium Sponge Metal in Oxygen: Palladium metal is heated in an oxygen atmosphere at around 350°C, resulting in the formation of palladium(II) oxide. The reaction is as follows: [ 2 \text{Pd} + \text{O}_2 \rightarrow 2 \text{PdO} ]
Hydrolysis of Palladium Nitrate: A hydrated form of palladium(II) oxide can be obtained by hydrolyzing palladium nitrate or reacting a soluble palladium compound with a strong base.
Industrial Production Methods:
Thermal Decomposition of Palladium(II) Nitrate: This method involves heating palladium(II) nitrate until it decomposes to form palladium(II) oxide, nitrogen dioxide, and oxygen. The reaction is as follows: [ 2 \text{Pd(NO}_3\text{)}_2 \rightarrow 2 \text{PdO} + 4 \text{NO}_2 + \text{O}_2 ]
Types of Reactions:
Oxidation: Palladium(II) oxide can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can be reduced to palladium metal using reducing agents such as hydrogen or carbon monoxide.
Substitution: Palladium(II) oxide can participate in substitution reactions, where it replaces other metal oxides in compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Strong bases or other metal oxides.
Major Products Formed:
Oxidation: Palladium(II) oxide itself.
Reduction: Palladium metal.
Substitution: Various palladium-containing compounds depending on the reactants used.
Scientific Research Applications
Palladium(II) oxide monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and dehydrogenation reactions.
Biology: Palladium-based compounds are being explored for their potential in biological applications, including as antibacterial and anticancer agents.
Medicine: Palladium(II) oxide is being studied for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which palladium(II) oxide monohydrate exerts its effects is primarily through its catalytic properties. Palladium(II) oxide can facilitate various chemical reactions by providing an active surface for reactants to interact. This catalytic activity is due to the ability of palladium to undergo oxidation and reduction cycles, which allows it to activate and transform different chemical species .
Comparison with Similar Compounds
Palladium(II) oxide monohydrate can be compared with other similar compounds such as:
Nickel(II) oxide: Similar in structure but has different catalytic properties and applications.
Platinum(II) oxide: Another noble metal oxide with distinct catalytic activities and higher cost.
Rhodium(III) oxide: Known for its use in catalytic converters and different reactivity compared to palladium(II) oxide.
Uniqueness: this compound is unique due to its specific catalytic properties, particularly in hydrogenation and dehydrogenation reactions. Its ability to facilitate these reactions efficiently makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
oxopalladium;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.O.Pd/h1H2;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCUJYURPLYQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Pd] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583442 | |
| Record name | Oxopalladium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64109-12-2, 58516-59-9 | |
| Record name | Palladium oxide (PdO), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64109-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxopalladium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium oxide (PdO), hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





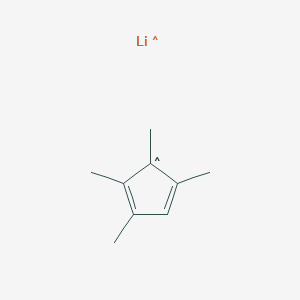
![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)

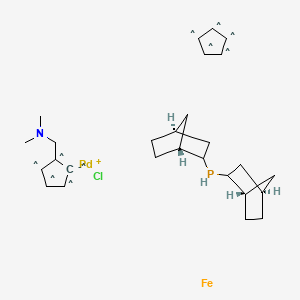
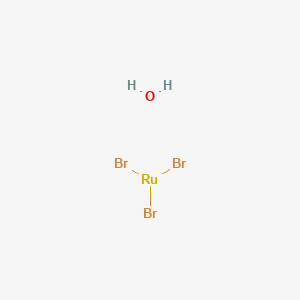
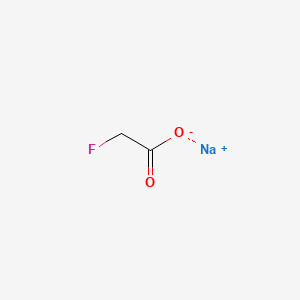


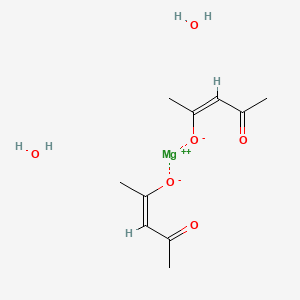
![N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride](/img/structure/B6289079.png)
![Benzyloxycalix[8]arene](/img/structure/B6289084.png)
